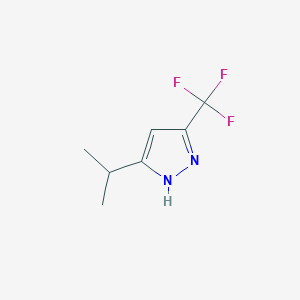

3-(trifluoroMethyl)-5-isopropyl-1H-pyrazole

Übersicht

Beschreibung

Trifluoromethyl groups are often used in medicinal chemistry due to their unique physicochemical properties . They are frequently used as a substituent in various chemical compounds, including pyrazoles . Pyrazoles are a class of organic compounds with a five-membered aromatic ring. The trifluoromethyl group can enhance the biological activity of these compounds .

Molecular Structure Analysis

The trifluoromethyl group is a small, highly electronegative group. When attached to a molecule, it can significantly influence the molecule’s physical and chemical properties .Physical And Chemical Properties Analysis

Trifluoromethyl-substituted compounds often have unique properties due to the presence of the trifluoromethyl group. This group is highly electronegative, which can influence the compound’s reactivity, acidity, and lipophilicity .Wissenschaftliche Forschungsanwendungen

Agrochemical Industry

3-(TrifluoroMethyl)-5-isopropyl-1H-pyrazole: derivatives are extensively used in the agrochemical industry. The trifluoromethyl group is a common structural motif in active ingredients for pesticides. This compound, due to its unique physicochemical properties, can contribute to the protection of crops from pests. For instance, the introduction of such derivatives has led to the development of more than 20 new agrochemicals with ISO common names .

Pharmaceutical Applications

In the pharmaceutical sector, the trifluoromethyl group plays a crucial role in enhancing the biological activity of drugs. Several pharmaceutical products containing this moiety have been approved for market, and many candidates are currently undergoing clinical trials. The presence of the trifluoromethyl group in molecules like 3-(trifluoroMethyl)-5-isopropyl-1H-pyrazole can significantly affect the efficacy and stability of therapeutic compounds .

Veterinary Medicine

Similar to human pharmaceuticals, the trifluoromethyl group is also employed in veterinary medicine. It is found in at least two veterinary products that have received market approval. The unique characteristics of the trifluoromethyl group contribute to the effectiveness of these veterinary drugs .

Organic Synthesis Intermediates

The compound serves as an intermediate in the synthesis of various organic compounds. Its derivatives are particularly in demand for the synthesis of crop-protection products. For example, 2,3-dichloro-5-(trifluoromethyl)-pyridine, which is used as a chemical intermediate, is synthesized using derivatives of 3-(trifluoroMethyl)-5-isopropyl-1H-pyrazole .

Anti-HIV Drugs

One of the notable pharmaceutical applications of trifluoromethyl derivatives is in the development of anti-HIV drugs. Tipranavir, a non-peptide anti-HIV drug, acts by inhibiting the HIV protease enzyme. The trifluoromethyl group within its structure is essential for its biological activity .

Disease Vector Control

Compounds with the trifluoromethyl group are used in controlling disease vectors such as mosquitoes. They are crucial in the fight against diseases like malaria, dengue fever, and the Zika virus, which are transmitted by these vectors. The efficacy of these compounds in vector control is a testament to their importance in public health .

Fluorinated Compounds Research

The research into fluorinated compounds, including those with the trifluoromethyl group, is a growing field. The impact of fluorine atoms on the biological activities and physical properties of compounds is a significant area of study, with many potential applications yet to be discovered .

Wirkmechanismus

Target of Action

Compounds with a trifluoromethyl group are known to exhibit various pharmacological activities .

Mode of Action

One hypothesis suggests that compounds with structural similarity to phenolic compounds, such as 3-trifluoromethyl-4-nitrophenol (tfm), may impair mitochondrial oxidative phosphorylation . Another hypothesis suggests that TFM targets the gill, interfering with gill ion uptake .

Biochemical Pathways

It’s worth noting that the biotransformation of organofluorine compounds by microorganisms has been well-studied .

Pharmacokinetics

It’s known that compounds with a trifluoromethyl group often exhibit unique physicochemical properties, which can enhance certain properties of drugs such as lipophilicity, metabolic stability, and potency .

Result of Action

It’s known that trifluoromethyl group-containing compounds exhibit numerous pharmacological activities .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-propan-2-yl-3-(trifluoromethyl)-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9F3N2/c1-4(2)5-3-6(12-11-5)7(8,9)10/h3-4H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPFMPASDBKDTNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=NN1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.